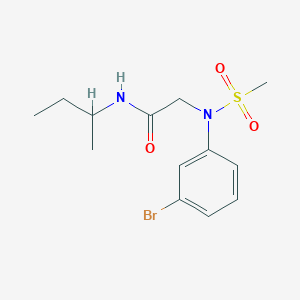
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-bromophenyl)-N~1~-(sec-butyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986205, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to have a high affinity towards the immunoproteasome, a protein complex that plays a crucial role in the immune system.
作用機序
BMS-986205 inhibits the immunoproteasome by binding to its active site and preventing the degradation of proteins. This leads to the accumulation of misfolded and damaged proteins, which triggers the unfolded protein response and activates the NF-κB pathway. The activation of the NF-κB pathway leads to the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
BMS-986205 has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical models. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of immune cells, and modulate the immune response. BMS-986205 has also been shown to have a favorable pharmacokinetic profile, with high bioavailability and a long half-life.
実験室実験の利点と制限
BMS-986205 has several advantages for lab experiments, including its high potency, selectivity, and specificity towards the immunoproteasome. The compound has also been shown to have good solubility and stability, making it suitable for in vitro and in vivo studies. However, one of the limitations of BMS-986205 is its potential toxicity, which needs to be carefully evaluated in future studies.
将来の方向性
There are several future directions for the research on BMS-986205. One of the potential applications of this compound is in the treatment of cancer, where the immunoproteasome is overexpressed and plays a crucial role in tumor growth and survival. BMS-986205 has also been studied for its potential use in autoimmune disorders and inflammatory diseases, where the modulation of the immune response is critical for disease management. Further studies are needed to evaluate the safety and efficacy of BMS-986205 in clinical trials and to identify potential biomarkers for patient selection and monitoring. Additionally, the development of new analogs and derivatives of BMS-986205 could lead to the discovery of more potent and selective immunoproteasome inhibitors.
合成法
The synthesis of BMS-986205 involves several steps, starting with the reaction of 3-bromophenylboronic acid with sec-butylamine to form an intermediate. This intermediate is then reacted with methylsulfonyl chloride to form the final product, BMS-986205. The synthesis process has been optimized to ensure high yield and purity of the final product.
科学的研究の応用
BMS-986205 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been found to inhibit the immunoproteasome, which is overexpressed in many diseases and plays a crucial role in the immune system. Inhibition of the immunoproteasome has been shown to have anti-inflammatory and immunomodulatory effects, making BMS-986205 a promising candidate for the treatment of various diseases.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-4-10(2)15-13(17)9-16(20(3,18)19)12-7-5-6-11(14)8-12/h5-8,10H,4,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXLWMOZDGSQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-butan-2-yl-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5037745.png)
![2-amino-6'-bromo-5',7,7-trimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5037752.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5037762.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5037763.png)

![methyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B5037776.png)
![1-ethyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B5037783.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5037787.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[3-(methylthio)propyl]propanamide](/img/structure/B5037796.png)

![3-(3-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5037806.png)
![{2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5037828.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5037832.png)